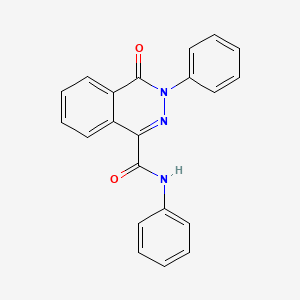
4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide is a chemical compound with the molecular formula C17H13N3O2. It belongs to the class of phthalazine derivatives, which are known for their diverse biological activities and potential therapeutic applications .
作用机制
Target of Action
Similar compounds have been found to interact with various biological targets, such as gpr139 , a G protein-coupled receptor involved in various physiological processes.
Mode of Action
It’s worth noting that compounds with similar structures have been found to act as agonists of their target proteins, inducing conformational changes that result in altered cellular signaling .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, including those involved in inflammation and immune response .
Result of Action
Similar compounds have been found to have various biological activities, including anti-inflammatory and antiviral effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide typically involves the condensation of phthalic anhydride with hydrazine to form phthalazine, followed by acylation with benzoyl chloride. The reaction conditions often include the use of a suitable solvent such as ethanol or acetic acid, and the reaction is carried out under reflux .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
化学反应分析
Types of Reactions: 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted phthalazine derivatives, which can exhibit different biological activities .
科学研究应用
4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory, analgesic, and anticancer agent.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
相似化合物的比较
4-oxo-3,4-dihydro-1,2,3-benzotriazine: Known for its modulatory effects on GPR139.
4-oxo-3,4-dihydroquinazoline: Exhibits anti-inflammatory and analgesic properties.
4-oxo-3,4-dihydro-2H-1,3-benzoxazine: Used in the synthesis of bioactive molecules.
Uniqueness: 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide is unique due to its specific structural features and the range of biological activities it exhibits. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research and industrial applications .
属性
IUPAC Name |
4-oxo-N,3-diphenylphthalazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2/c25-20(22-15-9-3-1-4-10-15)19-17-13-7-8-14-18(17)21(26)24(23-19)16-11-5-2-6-12-16/h1-14H,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCTXYONSMPLSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














